Monensin, decyl ester
Description
Contextualization of Monensin (B1676710) as a Polyether Ionophore in Research
Monensin is a naturally occurring polyether ionophore antibiotic produced by Streptomyces cinnamonensis. wikipedia.orgmybiosource.com Structurally, it is a complex molecule featuring a polyether backbone with multiple cyclic ether rings, a terminal carboxylic acid, and numerous stereocenters. newdrugapprovals.org This unique structure allows Monensin to form stable complexes with monovalent cations, particularly sodium (Na⁺), and transport them across biological membranes. wikipedia.orgnewdrugapprovals.org This ionophoric activity, which disrupts the natural ion gradients within cells, is the basis for its wide range of biological effects. wikipedia.orgnih.gov
In academic research, Monensin is a subject of extensive study due to its diverse biological activities. It is well-established as a potent antibacterial agent, particularly against Gram-positive bacteria. nih.govpjmonline.org Its mechanism of action involves acting as an Na⁺/H⁺ antiporter, which leads to the disruption of cellular and subcellular membrane transport and ultimately cell death. wikipedia.orgnewdrugapprovals.org Beyond its antibacterial properties, Monensin has demonstrated significant antimalarial, antifungal, and antiviral activities. nih.govchemicalbook.combioaustralis.com
A significant area of contemporary research focuses on the anticancer potential of Monensin. nih.govresearchgate.net Studies have shown that Monensin can induce apoptosis in various cancer cell lines and may overcome drug resistance. nih.govresearchgate.netnih.gov For instance, research has demonstrated its ability to sensitize glioma cells to TRAIL-mediated apoptosis. nih.govresearchgate.net This has positioned Monensin and other polyether ionophores as promising candidates for the development of new cancer therapies. nih.govresearchgate.net Furthermore, in a laboratory setting, Monensin is a widely used tool to inhibit Golgi transport, a crucial process in cellular protein trafficking. newdrugapprovals.org
| Property | Description |
| Source | Streptomyces cinnamonensis |
| Chemical Class | Polyether ionophore antibiotic |
| Primary Mechanism | Forms complexes with monovalent cations (e.g., Na⁺) and transports them across membranes |
| Biological Activities | Antibacterial, Antimalarial, Antifungal, Antiviral, Anticancer |
| Research Tool | Inhibitor of Golgi transport |
Significance of Ester Derivatives in Ionophore Research
The chemical modification of ionophores, particularly through the formation of ester derivatives, is a significant strategy in ionophore research. nih.gov This approach allows for the alteration of the parent molecule's physicochemical properties, which can in turn influence its biological activity, toxicity, and selectivity. nih.govmdpi.com By creating ester derivatives, researchers can fine-tune the ionophore's characteristics to enhance its therapeutic potential or to develop new applications. nih.govresearchgate.net
A primary motivation for synthesizing ester derivatives of ionophores like Monensin is to improve their biological efficacy and reduce toxicity. nih.gov The modification of the carboxylic acid group can lead to changes in the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with its target. mdpi.com For example, studies on various Monensin esters have shown that these derivatives can exhibit potent antimicrobial and antiproliferative activities, sometimes even surpassing the activity of the parent compound. researchgate.netnih.govnih.gov The synthesis of ester derivatives has been explored as a way to overcome drug resistance in cancer cells. nih.gov
Ester derivatives of ionophores are also crucial in the development of ion-selective electrodes (ISEs). wikipedia.orgnewdrugapprovals.orggoogle.com These analytical tools are used to measure the concentration of specific ions in a solution. The performance of an ISE is highly dependent on the ionophore's selectivity and stability within the electrode membrane. google.com Esterification of ionophores can enhance their lipophilicity, making them more compatible with the polymeric membranes used in ISEs and improving the electrode's performance and lifespan. google.com Monensin and its ester derivatives, including the decyl ester, are noted for their use in sodium-selective electrodes. wikipedia.orgnewdrugapprovals.orgchemicalbook.comgoogle.com
| Modification | Impact |
| Esterification | Alters lipophilicity, membrane permeability, and cation selectivity. |
| Biological Activity | Can enhance antimicrobial and anticancer properties. |
| Toxicity | May be modified to improve the therapeutic index. |
| Applications | Development of ion-selective electrodes for specific cation detection. |
Research Trajectory of Monensin Decyl Ester within Ionophore Studies
The research trajectory of Monensin decyl ester is primarily situated within the context of its application in ion-selective electrodes and as a modified ionophore with altered biological properties. While direct and extensive research on Monensin decyl ester as a standalone therapeutic agent is not as widespread as for the parent Monensin, its synthesis and properties are documented in the scientific literature. nih.govgoogle.com
The synthesis of Monensin decyl ester involves the esterification of the carboxylic acid group of Monensin with decyl alcohol. nih.gov This modification is part of a broader research effort to create a library of Monensin derivatives to investigate structure-activity relationships. nih.govresearchgate.net The rationale behind synthesizing the decyl ester, with its long alkyl chain, is to significantly increase the lipophilicity of the Monensin molecule.
A key area of research for Monensin decyl ester has been its use as an ionophore in sodium-selective electrodes. wikipedia.orgnewdrugapprovals.orgchemicalbook.com The increased lipophilicity of the decyl ester makes it a suitable candidate for incorporation into the PVC matrix of an ISE membrane. google.com Research in this area has focused on the selectivity and stability of electrodes containing Monensin decyl ester, comparing its performance to other Monensin derivatives and commercially available ionophores. google.com
While the primary focus has been on its application in ISEs, the biological activity of Monensin decyl ester has also been a subject of interest. As an ester derivative, it is part of the broader investigation into how modifications of the Monensin structure affect its antimicrobial and anticancer properties. nih.govresearchgate.net The antibacterial properties of Monensin and its derivatives are attributed to their ability to transport metal cations across cellular and subcellular membranes, a function that is retained in the ester derivatives. wikipedia.orgnewdrugapprovals.org
| Research Area | Focus of Study | Key Findings |
| Synthesis | Esterification of Monensin with decyl alcohol. | Successful synthesis and characterization of Monensin decyl ester. nih.gov |
| Ion-Selective Electrodes | Use as a sodium-selective ionophore in ISEs. | Monensin decyl ester is a component in some sodium-selective electrodes due to its lipophilicity. newdrugapprovals.orggoogle.com |
| Biological Activity | Investigation of antimicrobial and anticancer properties. | As a Monensin derivative, it is expected to retain ionophoric activity and biological relevance. wikipedia.orgnewdrugapprovals.org |
Structure
2D Structure
Properties
IUPAC Name |
decyl 4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H82O11/c1-11-13-14-15-16-17-18-19-24-52-42(49)34(8)39(51-10)33(7)40-32(6)35(48)27-45(55-40)23-22-43(9,57-45)37-20-21-44(12-2,54-37)41-30(4)26-36(53-41)38-29(3)25-31(5)46(50,28-47)56-38/h29-41,47-48,50H,11-28H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPTWXLIOHMQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C)C(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(CC)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Structural Modifications of Monensin Decyl Ester and Analogues
Methodologies for Monensin (B1676710) Ester Synthesis
The creation of monensin esters involves both direct chemical manipulation of the parent compound and an understanding of its natural production pathway.
The synthesis of monensin esters, including the decyl ester, is achieved through various chemical derivatization methods that target the carboxyl or hydroxyl groups of the parent monensin A molecule. nih.govnih.gov These esters can be synthesized through several established procedures, which are detailed in scientific literature. nih.gov
A common approach involves the reaction of monensin with an appropriate alcohol in the presence of a coupling agent or catalyst. For instance, the synthesis of various ester derivatives has been accomplished by reacting monensin with different reagents under controlled conditions. uea.ac.uknih.gov Following synthesis, the purification of these derivatives is typically carried out using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to isolate the pure ester. uea.ac.uk
The synthesis process can be adapted to introduce a wide variety of ester groups by changing the alcohol reactant. This flexibility allows for the creation of a library of monensin esters with different alkyl or aryl side chains, enabling detailed studies into structure-activity relationships. researchgate.net For example, the synthesis of macrocyclic derivatives of monensin has been achieved in a multi-step process that includes the initial formation of an ester or amide precursor. nih.gov
The parent compound, monensin, is a natural product of the bacterium Streptomyces cinnamonensis. nih.govmdpi.com Its complex carbon backbone is assembled through the polyketide biosynthetic pathway. nih.gov This process utilizes simple carboxylic acid precursors: five acetate (B1210297) units, seven propionate (B1217596) units, and one butyrate (B1204436) unit. nih.govnih.gov The O-methyl group present in the final structure is derived from the amino acid methionine. nih.gov
The biosynthesis is governed by a dedicated set of genes known as the monensin biosynthetic gene cluster (mon). mdpi.com This cluster encodes a suite of enzymes responsible for the step-by-step assembly and modification of the molecule:
Polyketide Synthases (PKSs): Eight separate type I PKSs (MonAI to MonAVIII) are responsible for assembling the acyl-CoA precursors into the basic carbon skeleton. mdpi.com
Tailoring Enzymes: Following the creation of a linear polyketide intermediate, enzymes MonBI, MonBII, and MonCI are involved in oxidative cyclization to form the characteristic ether rings. mdpi.com
Late-Stage Modification Enzymes: The final steps involve hydroxylation at the C-26 position, catalyzed by the P450 monooxygenase MonD, and O-methylation of the hydroxyl group at C-3 by the methyltransferase MonE. mdpi.comnih.govresearchgate.net The final release of the mature monensin molecule from the enzymatic assembly line is catalyzed by a thioesterase, MonCII. nih.gov
Understanding this biosynthetic pathway is crucial, as it provides a blueprint for potential genetic engineering strategies to produce novel monensin derivatives directly through fermentation.
Structure-Activity Relationship Studies of Monensin Esters
The conversion of monensin into its ester derivatives, such as monensin decyl ester, significantly alters its physicochemical and biological properties. The relationship between the specific chemical structure and the resulting activity is a subject of intensive study.
Esterification of the monensin molecule has been shown to have a profound and varied impact on its biological activity. The modification of the terminal carboxyl group or the hydroxyl groups changes the molecule's polarity, lipophilicity, and ability to interact with cell membranes and transport ions.
Studies have demonstrated that a wide range of structurally diverse monensin esters exhibit significant in vitro antiproliferative activity against various human cancer cell lines. researchgate.netx-mol.comnih.gov In many cases, these derivatives were able to overcome drug resistance in cancer cells. researchgate.netnih.gov
The effect on antimicrobial properties is also notable. While some acyl derivatives showed lower antibacterial activity than the parent compound, other ester modifications resulted in equal or significantly enhanced activity against certain bacterial strains, particularly Gram-positive bacteria. nih.govuea.ac.uk For instance, modification at the C-26 hydroxyl group to form esters can lead to an inversion of ion transport selectivity (from Na+/H+ to K+/Na+), and many of these compounds displayed potent antimalarial properties. acs.org This demonstrates that esterification is a powerful tool for modulating the specific biological effects of the monensin scaffold.
| Monensin Derivative Type | Observed Biological Activity Impact | Reference |
|---|---|---|
| C-1 and C-26 Esters | Exhibited in vitro antiproliferative activity against cancer cells at micromolar concentrations. | researchgate.net |
| C-26-O-acetylated derivatives | Proved to be the most active compounds against cancer cell lines, exhibiting a very good resistance and high selectivity index. | researchgate.netnih.gov |
| Acyl derivatives (at O(IV)H) | Showed lower antibacterial activity against both aerobic and anaerobic bacteria than the starting material. | nih.gov |
| 2-morpholinoethyl ester | Showed high activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. | nih.gov |
| C-26 modified esters | Led to inversion of ion transport selectivity (K+/Na+) and potent antimalarial properties. | acs.org |
The length and nature of the alkyl chain in monensin esters, such as the ten-carbon chain in monensin decyl ester, play a critical role in determining the derivative's properties. The alkyl chain length directly influences the molecule's lipophilicity, which in turn affects its solubility in and transport across biological membranes. nih.gov
General studies on other classes of molecules have established a clear structure-activity relationship based on alkyl chain length. For example, in certain N-alkylmorpholine derivatives, the highest bactericidal effects were observed for compounds with alkyl chains ranging from 12 to 16 carbons. chemrxiv.org Similarly, for some N-alkyl-β-D-glycosylamine derivatives, the length of the alkyl chain was a key determinant of their antifungal activity. nih.gov
Advanced Spectroscopic and Computational Analysis of Monensin Decyl Ester and Its Complexes
Spectroscopic Techniques for Characterization and Complexation Studiesresearchgate.netrsc.orgresearchgate.netacs.org
Spectroscopic methods provide invaluable experimental data on the molecular structure, conformational changes, and the nature of interactions between Monensin (B1676710) decyl ester and metal cations.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for studying the formation and stoichiometry of complexes between monensin esters and cations. acs.orgresearchgate.net In derivative analysis, ESI-MS confirms the successful synthesis of the ester by identifying the molecular ion corresponding to the expected mass of Monensin decyl ester.
For complexation studies, ESI-MS is used to demonstrate the ability of the ionophore to form stable complexes with specific cations. Studies on various Monensin A esters have shown that they typically form 1:1 complexes with monovalent cations like Li+, Na+, and K+. researchgate.net The ESI-MS spectra would show peaks corresponding to the [Monensin Decyl Ester + Cation]+ complex, confirming the binding event. By varying experimental conditions, such as the cone voltage, the stability and fragmentation pathways of these complexes can be investigated, providing insights into the strength of the ionophore-cation interaction. researchgate.netnih.gov
| Technique | Primary Application | Information Obtained |
|---|---|---|
| Mass Spectrometry (ESI-MS) | Complex Formation & Stoichiometry | Confirmation of complex formation, determination of ion-to-ionophore ratio (e.g., 1:1), and assessment of complex stability. acs.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Conformational Analysis | Details on the three-dimensional structure in solution and shifts in proton/carbon signals upon cation binding, revealing conformational changes. rsc.orgresearchgate.net |
| Fourier-Transform Infrared (FT-IR) | Ligand Binding Site Characterization | Identification of functional groups (e.g., -OH, C=O) involved in intramolecular hydrogen bonding and cation coordination through vibrational frequency shifts. researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is crucial for determining the three-dimensional structure of Monensin decyl ester and its complexes in solution. rsc.orgresearchgate.net In the free ionophore, NMR spectra provide information about the initial conformation, which is often stabilized by a network of intramolecular hydrogen bonds.
Fourier-Transform Infrared (FT-IR) spectroscopy is highly sensitive to changes in the vibrational frequencies of functional groups, making it an excellent tool for identifying the ligand binding sites in Monensin decyl ester. The FT-IR spectrum of the free ester shows characteristic bands for hydroxyl (-OH) and carbonyl (C=O) groups involved in intramolecular hydrogen bonds. researchgate.net
When the ionophore forms a complex with a cation, the coordination of the ion by the oxygen atoms of these functional groups alters the bond strengths and, consequently, their vibrational frequencies. researchgate.net For example, if the carbonyl group of the ester is involved in complexation, its characteristic stretching band would shift, typically to a lower frequency. Similarly, changes in the -OH stretching region can indicate the disruption or formation of new hydrogen bonds as the molecule wraps around the cation. researchgate.net Studies on similar monensin esters have shown that the hydroxyl groups are consistently involved in stabilizing the complex structure. researchgate.net
Computational Chemistry Methodologies for Structural Elucidation and Ion Bindingrsc.orgacs.org
Computational chemistry provides theoretical support for experimental findings, offering detailed insights into the energetics and geometries of Monensin decyl ester and its complexes that are often inaccessible by experimental means alone.
Semi-empirical methods offer a balance between computational cost and accuracy, making them well-suited for large molecules like ionophores. uni-muenchen.de Methods such as Austin Model 1 (AM1), Parametric Model 3 (PM3), and the more recent Parametric Model 5 (PM5) are frequently used to calculate the geometric structures and heats of formation for monensin derivatives. researchgate.netresearchgate.netscielo.org.mx
These calculations help to visualize the most energetically favorable three-dimensional structures of both the free ionophore and its cation complexes. researchgate.net Comparative studies have shown that the PM5 method, in particular, often generates reliable structural parameters that correlate well with crystallographic and spectroscopic data for monensin complexes. researchgate.netresearchgate.net For certain metal complexes, such as those with silver, the AM1d method may provide more effective results. researchgate.net
| Methodology | Purpose | Key Insights |
|---|---|---|
| Semi-Empirical Methods (PM3, PM5) | Structural Visualization & Energetics | Generates probable 3D structures, calculates heats of formation, and identifies the most stable conformers of the ionophore and its complexes. researchgate.netresearchgate.net |
| Modeling of Cation-Ionophore Interactions | Elucidation of Binding Mechanism | Visualizes the coordination of the cation by oxygen atoms, confirms complex stoichiometry, and explains ion selectivity. acs.orgrsc.orgacs.org |
The interaction between Monensin decyl ester and a cation is a complex process involving the reorganization of the ionophore's flexible backbone to create a coordination cavity. Computational modeling, guided by experimental data from techniques like ESI-MS and NMR, is used to build accurate representations of these supramolecular structures. rsc.orgresearchgate.net
These models visualize how the cation is held within the pseudo-cyclic structure of the ionophore, coordinated by several oxygen atoms from the ether and hydroxyl groups. The calculations can also predict the binding energies for different cations, helping to explain the ion selectivity observed experimentally. For instance, Monensin decyl ester has been evaluated as a neutral carrier in sodium-selective electrodes, and modeling can elucidate the structural basis for its preferential binding of Na+ over other ions like K+. acs.orgresearchgate.netresearchgate.net The combination of ESI-MS data and semi-empirical calculations consistently supports a 1:1 stoichiometry for the complexes formed between monensin esters and monovalent cations. researchgate.net
Mechanisms of Ion Transport and Ionophore Activity of Monensin Decyl Ester
Elucidation of Monovalent Cation Selectivity in Monensin (B1676710) Esters
Monensin esters, including the decyl ester, exhibit a preference for certain monovalent cations, a characteristic crucial for their application in tools like ion-selective electrodes. toku-e.comwikipedia.org
Monensin A, the parent compound of monensin decyl ester, is well-documented as an effective Na+/H+ antiporter. toku-e.comwikipedia.orgnewdrugapprovals.orgchemicalbook.com It forms complexes with monovalent cations, facilitating their transport across lipid membranes. toku-e.comchemicalbook.com This fundamental property is rooted in the molecule's ability to exchange a proton for a sodium ion, an electroneutral process. newdrugapprovals.org The antibacterial properties of monensin and its derivatives, such as the decyl ester, are a direct consequence of this ability to transport metal cations across cellular and subcellular membranes. wikipedia.orgnewdrugapprovals.org
Monensin A and its derivatives can form complexes with a range of monovalent cations, including Li+, Na+, K+, Rb+, Ag+, and Tl+. toku-e.comnewdrugapprovals.orgchemicalbook.com The selectivity of monensin for these cations has been a subject of detailed study. Research has shown varying orders of selectivity. One study indicates the selectivity order as Ag+ > Na+ > K+ > Rb+ > Cs+ > Li+ ≈ NH4+. nih.gov Another study suggests a different sequence: Na+ > K+ > Li+ > Rb+ > Cs+. nih.gov In the gas phase, the affinity of monensinate A has been reported to decrease in the order Cu+ > Li+ > Na+ > Au+ > Ag+ > K+ > Rb+ > Cs+. researchgate.net The choice of solvent can also influence which cation is selectively bound. researchgate.net
Table 1: Comparative Cation Selectivity of Monensin
| Study | Cation Selectivity Order |
|---|---|
| Study 1 nih.gov | Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺ |
| Study 2 nih.gov | Na⁺ > K⁺ > Li⁺ > Rb⁺ > Cs⁺ |
| Gas-Phase Study researchgate.net | Cu⁺ > Li⁺ > Na⁺ > Au⁺ > Ag⁺ > K⁺ > Rb⁺ > Cs⁺ |
Transport Mechanisms Across Lipid Membranes
The transport of ions by monensin and its esters across lipid membranes can occur through several distinct mechanisms. researchgate.net The specific mechanism employed depends on the chemical structure of the ionophore and the surrounding cellular environment. researchgate.net
The classic mechanism of ion transport by monensin is an electroneutral exchange. newdrugapprovals.orgresearchgate.net In this process, the monensin molecule, in its acidic form, binds a cation like Na+ and releases a proton, forming a neutral complex. nih.gov This complex then diffuses across the lipid membrane. nih.gov On the other side of the membrane, the cation is released, and the ionophore becomes protonated again, ready for another transport cycle. nih.gov This mechanism does not alter the transmembrane potential. researchgate.net
Recent studies have revealed that monensin and its derivatives can also transport ions through an electrogenic mechanism. newdrugapprovals.orgresearchgate.net This mode of transport is particularly relevant for ester derivatives like monensin decyl ester, which lack the carboxylic group of the parent molecule. newdrugapprovals.org In electrogenic transport, the ionophore-cation complex is positively charged, leading to a change in the transmembrane potential. researchgate.netresearchgate.net This mechanism allows for the transport of cations even without the deprotonation of a carboxyl group. miguelprudencio.com It has been proposed that this could involve the complexation of a cation with the acidic form of monensin, resulting in a positively charged entity that can traverse the membrane. researchgate.net
A third mechanism, termed biomimetic transport, is associated with ionophores where the carboxyl group has been chemically modified, such as in amides or esters. researchgate.netresearchgate.net This is a form of electrogenic transport. researchgate.net In this mechanism, the modified ionophore can still form a positively charged complex with a cation and transport it across the membrane. researchgate.net This process is crucial for the biological activity of derivatives like monensin decyl ester, which possess a modified carboxyl group. mdpi.com It has been suggested that in biomimetic transport, the ester or amide group participates in the exchange of two metal cations, with one moving to the inner side of the lipid bilayer while the other moves to the outer side simultaneously. mdpi.com
Ion Flux Measurements in Model Systems
The ionophoric properties of Monensin Decyl Ester, a derivative of the polyether antibiotic Monensin, are primarily investigated through its application in ion-selective electrodes. researchgate.netnewdrugapprovals.orgwindows.net However, detailed studies on its direct interaction with and transport of ions across model biological membranes are less common. Insights into its mechanism can be inferred from studies on closely related esters, such as Monensin Ethyl Ester, and from its performance in electrochemical sensor technologies. researchgate.net
Planar Bilayer Lipid Membranes and Liposomes
Direct quantitative data on the ion flux mediated by Monensin Decyl Ester across planar bilayer lipid membranes (BLMs) and liposomes is not extensively available in peer-reviewed literature. However, research on analogous compounds like Monensin Ethyl Ester provides a framework for understanding its likely behavior. researchgate.net
Studies on Monensin Ethyl Ester have shown that it can facilitate both electroneutral (non-depolarizing) and electrogenic (depolarizing) transport of monovalent cations like Na⁺ and K⁺ across lipid membranes. researchgate.net In its electrogenic capacity, the ester-cation complex carries a net positive charge, leading to the generation of an electrical current across the membrane. This is in contrast to the parent compound, Monensin, which primarily functions as an electroneutral Na⁺/H⁺ antiporter. newdrugapprovals.orgresearchgate.net The esterification of the carboxyl group in Monensin to form the decyl ester prevents the deprotonation that is essential for the electroneutral exchange mechanism, favoring an electrogenic transport mode. researchgate.net
In the context of ion-selective electrodes, which often utilize a plasticized PVC membrane as a model system, the performance of Monensin Decyl Ester has been evaluated. One study investigated the effect of temperature on the selectivity of sodium-selective electrodes. researchgate.netbluegrasswoodland.com The findings indicated that, unlike electrodes based on Monensin which showed enhanced Na⁺ over K⁺ selectivity with increasing temperature, the selectivity of electrodes containing Monensin Decyl Ester exhibited minimal change within the same temperature range. researchgate.netbluegrasswoodland.com This suggests that the stability of the ion-carrier complex of the decyl ester is less sensitive to thermal fluctuations.
Table 1: Temperature Effect on Selectivity of Ion-Selective Electrodes
| Ionophore | Temperature Range (°C) | Change in Na⁺/K⁺ Selectivity | Reference |
|---|---|---|---|
| Monensin | 20 to 50 | Enhanced by half an order of magnitude | researchgate.netbluegrasswoodland.com |
| Monensin Decyl Ester | 20 to 50 | Insignificant change | researchgate.netbluegrasswoodland.com |
| Monensin Methyl Ester | 20 to 50 | Very small change | researchgate.net |
This interactive table summarizes the comparative effect of temperature on the selectivity of different monensin compounds in ion-selective electrodes.
The use of Monensin Decyl Ester in the fabrication of sodium-selective nanosensors, specifically "Proton-Exchange-Based-Bull's-Eye-Like" (PEBBLE) sensors, further attests to its function as a sodium ionophore. researchgate.net These nanosensors have been successfully used for the real-time monitoring of Na⁺ flux in viable rat C6 glioma cells. researchgate.net
Mitochondrial Membrane Potential and Ion Movement Studies
Specific experimental data detailing the effects of Monensin Decyl Ester on mitochondrial membrane potential and ion movement is scarce. However, the known electrogenic nature of related monensin esters allows for postulations on its likely impact on mitochondrial bioenergetics. researchgate.net
Mitochondria maintain a significant electrochemical gradient, known as the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis. Electrogenic ionophores, by transporting cations into the mitochondrial matrix, can disrupt this potential. A study on Monensin Ethyl Ester demonstrated its capability to act as an electrogenic carrier for K⁺ ions, similar to the well-known ionophore Valinomycin. researchgate.net This influx of positive charge into the mitochondrial matrix would be expected to cause a decrease, or depolarization, of the mitochondrial membrane potential.
Furthermore, studies on the parent compound, Monensin, have shown that it can induce a decrease in mitochondrial membrane potential and alter mitochondrial morphology, effects that are linked to the generation of oxidative stress. nih.gov While Monensin primarily acts as a Na⁺/H⁺ antiporter, the disruption of ion homeostasis by any ionophore can lead to mitochondrial dysfunction. Given that Monensin Decyl Ester facilitates cation transport, it is plausible that it could similarly impact mitochondrial function, though the precise mechanisms and extent may differ from that of Monensin.
Research on Monensin Ethyl Ester in isolated mitochondria has shown that it can mediate ion fluxes that affect mitochondrial processes such as respiration and swelling, which are indicative of changes in membrane potential and ion movement. researchgate.net It is reasonable to infer that Monensin Decyl Ester would exhibit analogous activities due to its structural similarity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Monensin, decyl ester |
| Monensin |
| Monensin Ethyl Ester |
| Monensin Methyl Ester |
| Valinomycin |
| Sodium (Na⁺) |
| Potassium (K⁺) |
Analytical Methodologies and Applications in Research
Quantification of Monensin (B1676710) Decyl Ester in Complex Matrices
The accurate quantification of monensin decyl ester and related ionophores in complex biological and environmental samples is crucial for research and monitoring purposes. Advanced analytical techniques are employed to achieve the necessary sensitivity and selectivity.
Mass Spectrometry-Based Methods (e.g., AP-MALDI-MS, LC-MS/MS)
Mass spectrometry (MS) is a cornerstone for the analysis of monensin derivatives. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for determining monensin levels in diverse matrices such as animal feed and milk. nih.gov This technique offers high selectivity and sensitivity, enabling the detection of residues at parts-per-billion levels. nih.gov Different LC-MS/MS platforms, such as the triple quadrupole (QqQ), have demonstrated excellent performance with low limits of detection (LOD) and quantitation (LOQ), minimal matrix interference, and high precision. nih.gov For instance, LC-MS/MS methods have been validated for the determination of monensin in animal tissues, with recoveries ranging from 89.1% to 105.1%. nih.gov
Atmospheric pressure matrix-assisted laser desorption/ionization mass spectrometry (AP-MALDI-MS) is another technique that has been utilized, particularly in combination with sample preparation methods like single-drop microextraction (SDME). This combination has been successfully used to quantify monensin in soil and urine samples, confirming the presence of the analyte through collision-activated dissociation experiments that yield specific product ions. researchgate.net
Below is a table summarizing typical parameters for LC-MS/MS analysis of monensin, the parent compound of the decyl ester.
| Parameter | Description | Example Value |
| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode |
| Precursor Ion (m/z) | Mass-to-charge ratio of the parent molecule | 694 |
| Product Ions (m/z) | Mass-to-charge ratios of fragment ions for confirmation | 675, 657, 639 |
| Matrix | Biological or environmental sample type | Animal Tissue, Milk, Soil |
| LOD/LOQ | Limit of Detection / Limit of Quantitation | As low as 1 ppb in milk |
This table is interactive. Data is illustrative of methods used for the parent compound monensin.
Microextraction Techniques in Sample Preparation
Effective sample preparation is critical to remove interfering substances and preconcentrate the analyte before instrumental analysis. mdpi.comnih.gov Microextraction techniques have gained prominence as they are cost-effective, require minimal solvent, and offer high recovery and enrichment factors. nih.gov
Single-drop microextraction (SDME) is one such technique where a micro-liter drop of an organic solvent is used to extract analytes from a sample. mdpi.comnih.gov This method has been successfully coupled with AP-MALDI-MS for the analysis of monensin in complex samples like soil and urine. researchgate.net Another prominent method is dispersive liquid-liquid microextraction (DLLME), which involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates rapid analyte transfer. mdpi.comnih.gov These miniaturized techniques are part of a broader trend towards "Green Analytical Chemistry," which aims to reduce the environmental footprint of analytical laboratories. mdpi.com
Development and Characterization of Ion-Selective Electrodes (ISEs)
Ion-selective electrodes (ISEs) are electrochemical sensors that measure the activity of a specific ion in a solution. Monensin derivatives are key components in the fabrication of these sensors, particularly for sodium ions. google.com
Use of Monensin Decyl Ester as an Ionophore Component
Monensin decyl ester functions as an ionophore, a lipid-soluble molecule that can bind to specific ions and transport them across a membrane. google.comagscientific.com In an ISE, the ionophore is incorporated into a plasticized polymer membrane, typically made of poly(vinyl chloride) (PVC). google.com This membrane selectively interacts with the target ion (e.g., Na⁺), generating a potential difference that can be measured and correlated to the ion's concentration. google.com Monensin and its ester derivatives, including the decyl ester, are well-known for their high selectivity towards sodium ions, making them valuable for creating Na⁺-selective electrodes. google.comnih.gov These sensors have applications in various fields, including clinical diagnostics and environmental monitoring. agscientific.com
Factors Influencing Selectivity Coefficients in ISEs (e.g., temperature)
The selectivity coefficient is a critical parameter for an ISE, quantifying its ability to distinguish the primary ion from interfering ions. nih.govresearchgate.net Various external factors can influence this selectivity, with temperature being a significant one. researchgate.netmdpi.com
Studies have shown that the effect of temperature on selectivity can vary depending on the specific ionophore used. nih.govresearchgate.net For sodium-selective electrodes, those based on the parent monensin showed a notable enhancement in selectivity for sodium over potassium as the temperature was increased from 20 to 50°C. nih.govresearchgate.net In contrast, electrodes fabricated with monensin decyl ester (MDE) or monensin methyl ester (MME) exhibited very little change in selectivity across the same temperature range. nih.govresearchgate.net This difference is attributed to how temperature affects the formation constants between the ionophore and the respective ions. nih.govresearchgate.net While the response slope of ISEs generally increases with temperature, the stability of the ionophore within the membrane can be negatively affected at higher temperatures, potentially reducing the sensor's electrochemical response. researchgate.net
The following table shows the comparative effect of temperature on the selectivity of ISEs based on different monensin compounds.
| Ionophore | Temperature Range | Change in Selectivity (Na⁺ over K⁺) |
| Monensin | 20 to 50 °C | Enhanced by half an order of magnitude nih.govresearchgate.net |
| Monensin Methyl Ester (MME) | 20 to 50 °C | Very small change nih.govresearchgate.net |
| Monensin Decyl Ester (MDE) | 20 to 50 °C | Very small change nih.govresearchgate.net |
This table is interactive.
Comparative Research and Future Directions
Comparative Analysis with Parent Monensin (B1676710) and Other Ionophores
The chemical modification of parent monensin into its decyl ester derivative results in significant alterations to its physicochemical properties, which in turn affects its function as an ionophore. A comparative analysis with the parent compound and other related ionophores reveals key differences in transport mechanisms, selectivity, and biological activity.
The primary mechanism of the parent monensin, a carboxylic polyether ionophore, involves an electroneutral (non-depolarizing) exchange of monovalent cations, primarily sodium (Na⁺), for protons (H⁺) across lipid membranes. toku-e.comwikipedia.orgmsdvetmanual.com This transport is facilitated by the carboxyl group of the monensin molecule. nih.gov The established selectivity of parent monensin for monovalent cations varies in different studies but generally follows an order of Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺. nih.gov
Esterification of the carboxyl group, as seen in Monensin, decyl ester, fundamentally alters this transport mechanism. nih.gov By blocking the carboxyl group, the ability to exchange cations for protons is lost. Instead, derivatives like esters are thought to transport cations through an electrogenic or a biomimetic mechanism. researchgate.net This change means the derivative can transport cations across a membrane, creating an electrical potential. researchgate.net For instance, Monensin methyl ester, another derivative, is suggested to act as a channel-forming ionophore, a distinct mechanism from the mobile carrier model of its parent compound. nih.gov While the precise mechanism for the decyl ester is not as extensively detailed, its function in ion-selective electrodes (ISEs) relies on this altered, electrogenic transport. wikipedia.orgchemicalbook.comagscientific.com
The selectivity profile is also impacted. This compound is notably used in sodium-selective electrodes. wikipedia.orgresearchgate.net In a comparative study, electrodes based on the parent monensin showed a significant change in selectivity for sodium over potassium as temperature increased, whereas electrodes using this compound exhibited very little change, indicating a more stable selectivity profile under varying temperatures. researchgate.net Another analysis determined the selectivity constant for a this compound membrane for sodium relative to potassium to be 0.2. google.com
| Compound | Primary Ion Transport Mechanism | Key Selectivity Profile | Reference |
|---|---|---|---|
| Monensin (Parent) | Electroneutral exchange (Na⁺/H⁺ antiporter) | Prefers monovalent cations, notably Na⁺; selectivity can be temperature-dependent. | toku-e.comnih.govresearchgate.net |
| This compound | Electrogenic transport (due to esterified carboxyl group) | Highly selective for Na⁺, with stable selectivity over temperature changes. Used in Na⁺-selective electrodes. | researchgate.netresearchgate.netgoogle.com |
| Monensin methyl ester | Channel-forming ionophore | Used in Na⁺-selective electrodes. | nih.govresearchgate.net |
Parent monensin exhibits a broad spectrum of biological activity, including anticoccidial, antibacterial (primarily against Gram-positive bacteria), antifungal, and antiviral properties. toku-e.comnih.govchemicalbook.com This activity is intrinsically linked to its ability to disrupt ion gradients across cellular and subcellular membranes. wikipedia.org More recent research has also focused on its antiproliferative activity against various cancer cell lines. chemsrc.commedchemexpress.com
The biological potency of monensin derivatives, including its esters, can differ significantly from the parent molecule. nih.gov Chemical modification is a key strategy aimed at creating new compounds with potentially improved or novel biological properties. nih.gov For example, a study on various monensin esters (not specifically including the decyl ester) showed they retained in vitro antiproliferative activity against human cancer cell lines at micromolar concentrations. nih.gov Other polyether ionophores like salinomycin, narasin, and lasalocid (B1674520) have also demonstrated potent antimicrobial and anticancer effects. oup.comnih.gov
However, the primary documented application of this compound is in the field of analytical chemistry as a component in ion-selective electrodes. chemicalbook.comagscientific.commybiosource.com There is a notable lack of specific research in the available literature detailing its antimicrobial, anticancer, or other biological activities compared to the extensive studies on the parent monensin and other derivatives. While it is plausible that it retains some form of biological activity, as is common for monensin derivatives, its specific spectrum and potency have not been a major focus of investigation.
| Compound/Class | Known Biological Activities | Primary Application Focus | Reference |
|---|---|---|---|
| Monensin (Parent) | Anticoccidial, antibacterial, antifungal, antiviral, antiproliferative. | Veterinary medicine (coccidiostat, growth promoter), research tool. | toku-e.comchemicalbook.commedchemexpress.com |
| Monensin Esters (General) | Antiproliferative activity demonstrated for some ester derivatives. | Research into novel anticancer agents. | nih.govnih.gov |
| This compound | Specific biological potency and spectrum are not well-documented in available literature. | Analytical chemistry (ion-selective electrodes). | wikipedia.orgagscientific.commybiosource.com |
| Other Polyether Ionophores (e.g., Salinomycin, Narasin) | Anticancer, antimicrobial, anticoccidial. | Veterinary medicine, research into novel anticancer and antimicrobial therapies. | oup.comnih.gov |
Potential for Repurposing and Novel Research Applications
The primary and well-established application of this compound is its use as a sodium-selective ionophore in the fabrication of ion-selective electrodes. wikipedia.orgagscientific.com Its stability and high selectivity for Na⁺ make it a valuable tool in analytical and clinical chemistry. researchgate.netgoogle.com
Beyond this established role, the potential for repurposing this compound into other fields remains largely unexplored but theoretically promising. The concept of drug repurposing—finding new applications for existing compounds—is a highly active area of research, particularly for ionophores. utupub.fi Parent monensin and other derivatives are being extensively investigated for novel therapeutic uses, most notably as anticancer agents. oup.comresearchgate.net Studies have shown that ionophores can overcome multidrug resistance in cancer cells and may selectively target cancer stem cells. oup.com
Given that this compound is a derivative created by modifying the carboxyl group—a common strategy for generating analogues with altered biological properties—it stands as a candidate for similar investigation. nih.gov The structural modification that makes it an effective electrogenic ionophore for sensors could potentially be harnessed for therapeutic purposes, for example, by selectively disrupting ion homeostasis in pathological cells. However, its current applications are outside of therapeutics, and its potential in areas like oncology or as a novel antimicrobial remains a prospective field of research rather than an established one.
Research Gaps and Future Academic Research Avenues for Monensin Decyl Ester
The current body of scientific literature reveals several significant research gaps concerning this compound, presenting clear avenues for future academic inquiry.
Elucidation of Biological Activity: The most prominent gap is the lack of comprehensive studies on the biological activity of this compound. While its parent compound and other esters have been tested for antimicrobial, antiviral, and anticancer effects, the decyl ester has been largely overlooked in this regard. nih.govnih.gov Future research should involve systematic screening of this compound against various bacterial and fungal strains, cancer cell lines, and viruses to determine its biological potency and spectrum of activity.
Detailed Mechanistic Studies: While it is inferred that this compound acts as an electrogenic ionophore, the precise mechanism of ion transport (e.g., mobile carrier vs. channel formation) has not been explicitly elucidated as it has for other analogues like the methyl ester. nih.govresearchgate.net Biophysical studies using model lipid membranes and advanced spectroscopic techniques could clarify its exact mode of action, providing valuable insights that could inform new applications.
Therapeutic Potential Assessment: Building on the investigation of its biological activity, a significant future direction would be to assess its therapeutic potential. Research into repurposing other ionophores for cancer therapy is a burgeoning field. oup.comutupub.firesearchgate.net It would be valuable to investigate if this compound, perhaps in combination with other drugs, could offer therapeutic benefits, potentially with a different activity or toxicity profile compared to its parent compound.
Comparative Ion Selectivity: While its selectivity for Na⁺ over K⁺ is known, a broader characterization of its selectivity and affinity for a wider range of physiologically important mono- and divalent cations is not readily available. Such data would be valuable not only for designing more sophisticated sensors but also for predicting its potential biological interactions and effects.
Q & A
Q. Q. How can in vivo studies on this compound balance ethical constraints with robust data generation?
- Methodological Answer : Use the ARRIVE 2.0 guidelines for animal studies, emphasizing sample size justification (power analysis) and randomization. Replace invasive sampling with microdialysis or non-invasive imaging (e.g., PET scans). Open-access protocols (e.g., protocols.io ) enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
